2,4,6-Tris(3,4-difluorophenyl)boroxin CAS number 1456935-98-0
2,4,6-Tris(3,4-difluorophenyl)boroxin CAS number 1456935-98-0
An In-depth Technical Guide to 2,4,6-Tris(3,4-difluorophenyl)boroxin
Abstract
This technical guide provides a comprehensive overview of 2,4,6-Tris(3,4-difluorophenyl)boroxin (CAS Number: 1456935-98-0), a key organoboron compound in modern organic synthesis. While direct literature on this specific boroxin is emerging, its chemistry is intrinsically linked to its monomeric precursor, 3,4-difluorophenylboronic acid. This guide will therefore focus on the synthesis, properties, and applications of this crucial building block, with the understanding that the boroxin serves as a stable, trimeric anhydride form. We will delve into its pivotal role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, and provide insights into its application in the synthesis of complex molecules for the pharmaceutical and materials science sectors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this fluorinated arylboron reagent.
Introduction: The Significance of Fluorinated Arylboron Reagents
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. In drug discovery, fluorination can enhance metabolic stability, binding affinity, and bioavailability. In materials science, it can modulate electronic properties and thermal stability.[1] 3,4-Difluorophenylboronic acid, and by extension its boroxin form, is a valuable synthon for introducing the 3,4-difluorophenyl moiety into a wide range of molecular scaffolds.[2] The electron-withdrawing nature of the two fluorine atoms enhances the reactivity of the boronic acid in cross-coupling reactions, making it a preferred reagent for challenging synthetic transformations.[2]
Boroxins, the cyclic anhydrides of boronic acids, are often encountered as a stable form of the corresponding boronic acid. They are in equilibrium with the boronic acid in the presence of water and can often be used directly in reactions where the boronic acid is the active species.
Chemical and Physical Properties
A clear understanding of the fundamental properties of 2,4,6-Tris(3,4-difluorophenyl)boroxin is essential for its effective use.
| Property | Value | Source |
| CAS Number | 1456935-98-0 | [3] |
| Molecular Formula | C₁₈H₉B₃F₆O₃ | [3] |
| Molecular Weight | 419.69 g/mol | [3][4] |
| Synonyms | 3,4-Difluorophenylboronic Anhydride, Tris(3,4-difluorophenyl)cycloboroxane | [3] |
| IUPAC Name | 2,4,6-tris(3,4-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane | [3] |
| Appearance | White crystalline solid | [5] |
Note: Some properties are inferred from the closely related 3,4-difluorophenylboronic acid.
The structure of 2,4,6-Tris(3,4-difluorophenyl)boroxin consists of a six-membered boroxine ring with alternating boron and oxygen atoms. Each boron atom is substituted with a 3,4-difluorophenyl group.[6]
Caption: General structure of a 2,4,6-triarylboroxin.
Synthesis and Mechanism
Synthesis of the Precursor: 3,4-Difluorophenylboronic Acid
The primary route to 2,4,6-Tris(3,4-difluorophenyl)boroxin involves the synthesis of its monomer, 3,4-difluorophenylboronic acid, followed by dehydration. A common and effective method for synthesizing the boronic acid is through the Grignard reaction of a dihalophenyl precursor with a trialkyl borate, followed by acidic workup.[5][7]
Experimental Protocol: Synthesis of 3,4-Difluorophenylboronic Acid [7]
-
Grignard Reagent Formation:
-
To a stirred suspension of magnesium turnings (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-bromo-3,4-difluorobenzene (1.0 eq) in anhydrous THF dropwise.
-
The reaction mixture is typically initiated with a small crystal of iodine or gentle heating.
-
Maintain the reaction at reflux for a specified period to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flask, cool a solution of tri-isopropyl borate (1.1-1.5 eq) in anhydrous THF to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared Grignard reagent to the cooled borate solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for several hours, then allow it to warm to room temperature overnight.
-
-
Hydrolysis and Workup:
-
Quench the reaction by the slow addition of an aqueous acid solution (e.g., 2M HCl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude 3,4-difluorophenylboronic acid can be purified by recrystallization.
-
Caption: Synthetic workflow from 1-bromo-3,4-difluorobenzene to the target boroxin.
Formation of 2,4,6-Tris(3,4-difluorophenyl)boroxin
Boroxins are formed by the intermolecular dehydration of three molecules of the corresponding boronic acid. This process is reversible and can be driven to the boroxin form by removing water, for example, by azeotropic distillation or by storing the boronic acid over a desiccant. In many applications, the boronic acid and the boroxin can be used interchangeably, as the equilibrium will shift based on the reaction conditions.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 3,4-difluorophenylboronic acid and its boroxin is as a coupling partner in the Suzuki-Miyaura reaction.[2][5] This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and organic electronic materials.[1][8][9][10][11]
Key Advantages in Suzuki-Miyaura Coupling: [2]
-
Enhanced Reactivity: The electron-withdrawing difluoro substitution pattern increases the electrophilicity of the boron atom, facilitating the transmetalation step in the catalytic cycle.[2]
-
Versatility: It serves as a fundamental building block for introducing the 3,4-difluorophenyl group into complex molecular architectures.[2]
-
Broad Substrate Scope: It can be coupled with a wide range of organic halides (I, Br, Cl) and triflates.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling: [1]
-
Reaction Setup: In a reaction vessel, combine the aryl halide or triflate (1.0 eq), 3,4-difluorophenylboronic acid or the boroxin (1.1-1.5 eq), a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).
-
Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water, dioxane/water, DMF). Degas the mixture thoroughly by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring until the reaction is complete (monitored by TLC, GC, or LC-MS).
-
Workup and Purification: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Applications in Drug Discovery and Materials Science
The 3,4-difluorophenyl motif is prevalent in a variety of bioactive molecules and advanced materials.
-
Pharmaceutical Synthesis: This building block is crucial for synthesizing fluorinated drug intermediates. The fluorine atoms can improve metabolic stability by blocking sites of oxidative metabolism and can also enhance binding affinity through favorable electrostatic interactions.[2][5] It has been used in the preparation of potent enzyme inhibitors and compounds with cytostatic activity.[5]
-
Materials Science: In materials science, the incorporation of the 3,4-difluorophenyl group is used to develop advanced materials such as liquid crystals and conjugated polymers for organic electronics (e.g., OLEDs).[1][2] The strong dipole moment of the C-F bonds can influence the mesomorphic properties of liquid crystals and the electronic properties of organic semiconductors.[1]
Safety and Handling
Organoboron compounds, including boroxins, require careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[12][13]
-
Storage: Store 2,4,6-Tris(3,4-difluorophenyl)boroxin in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents.[13]
-
Spill and Waste Disposal: In case of a spill, avoid creating dust.[13] Sweep up the solid material and place it in a sealed container for proper waste disposal. Dispose of chemical waste in accordance with local, state, and federal regulations.
Exposure to large amounts of boron compounds can have adverse health effects.[14] Always consult the Safety Data Sheet (SDS) for the specific compound before use.
Conclusion
2,4,6-Tris(3,4-difluorophenyl)boroxin, as a stable precursor to 3,4-difluorophenylboronic acid, is a highly valuable and versatile reagent in modern organic chemistry. Its enhanced reactivity and the desirable properties conferred by the 3,4-difluorophenyl group make it an indispensable tool for the synthesis of complex organic molecules. Researchers in drug discovery and materials science can leverage this building block to accelerate the development of novel and improved products.
References
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- 3,4-Difluorophenylboronic acid 168267-41-2 wiki. Guidechem.
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- 2,4,6-Tris(3,4-difluorophenyl)boroxin 98.0+%, TCI America 5 g. Fisher Scientific.
- Application Notes and Protocols for 3,4-Difluorophenylboronic Acid in M
- 2,4,6-Tris(3,4-difluorophenyl)boroxin | CAS 1456935-98-0. Santa Cruz Biotechnology.
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- Boron. ESPI Metals.
- 2,4,6-Tris(4-fluorophenyl)-2-(1-pyridyl)-boroxine.
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- Organoborane coupling reactions (Suzuki coupling).
- Suzuki reactions in novel liquids. Diva-Portal.org.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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